methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride
Description
Historical Development of Aminopyrazole Chemistry
The exploration of aminopyrazoles began in the early 20th century, with foundational work on pyrazole synthesis via cyclocondensation of 1,3-diketones and hydrazines. The introduction of amino groups at distinct positions on the pyrazole ring (3-, 4-, or 5-positions) emerged as a pivotal advancement, enabling tailored interactions with biological targets. For instance, 3-aminopyrazoles were first synthesized through reactions of β-keto nitriles with hydrazine, a method later refined using acetic acid catalysis to improve yields.
By the mid-20th century, the Vilsmeier–Haack reaction expanded synthetic access to substituted aminopyrazoles, facilitating the production of derivatives like 4-aminopyrazoles. These innovations laid the groundwork for incorporating aminopyrazoles into complex architectures, including amino acid hybrids. The development of methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride reflects this progression, combining pyrazole’s aromatic stability with the stereoelectronic properties of amino acids.
Significance of Pyrazole-Containing Amino Acid Derivatives in Medicinal Chemistry
Pyrazole-containing amino acids bridge small-molecule and peptide drug design, offering enhanced binding specificity and metabolic stability. The 4-methylpyrazole moiety in This compound introduces a hydrophobic domain, which can modulate interactions with enzymatic active sites or protein pockets. For example, pyrazole-derived α-amino acids have been utilized as fluorescent probes and serine protease inhibitors, leveraging their conjugated π-systems and hydrogen-bonding capabilities.
| Aminopyrazole Derivative | Biological Application | Key Interaction |
|---|---|---|
| 3-Aminopyrazole | p38MAPK inhibition | Hydrogen bonding with Thr106 |
| 5-Aminopyrazole | Anticancer agents | π-Stacking with kinase ATP pockets |
| Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate | Protease inhibition | Sulfonyl fluoride covalent binding |
This table highlights the versatility of aminopyrazole scaffolds in targeting diverse biological pathways. The dihydrochloride salt form of the compound further enhances aqueous solubility, a critical factor in pharmacokinetic optimization.
Evolution of Research on this compound
The synthesis of This compound builds on regioselective condensation strategies developed for pyrazole-containing α-amino acids. A key advancement involved the Horner–Wadsworth–Emmons reaction, which coupled aspartic acid-derived β-keto phosphonates with aromatic aldehydes to yield β-aryl α,β-unsaturated ketones. Subsequent treatment with hydrazines followed by oxidation enabled precise installation of the pyrazole ring at the β-position of the amino acid backbone.
Synthetic Route Overview:
- Horner–Wadsworth–Emmons Olefination : React β-keto phosphonate with aldehydes to form α,β-unsaturated ketones.
- Hydrazine Cyclocondensation : Introduce pyrazole via nucleophilic attack at the ketone carbonyl.
- Oxidation and Salt Formation : Oxidize intermediate to aromatic pyrazole and precipitate dihydrochloride salt.
This methodology underscores the compound’s role as a synthetic intermediate for probe molecules, such as sulfonyl fluoride derivatives used in activity-based protein profiling.
Position in Contemporary Heterocyclic Chemistry Research
In modern heterocyclic chemistry, This compound exemplifies the shift toward hybrid architectures that merge traditional pharmacophores with amino acid functionality. Current research prioritizes:
- Regioselective Functionalization : Leveraging directing groups to control pyrazole substitution patterns.
- Multicomponent Reactions : Streamlining synthesis of pyrazole-amino acid conjugates via one-pot protocols.
- Computational Design : Using DFT calculations to predict the tautomeric preferences of aminopyrazoles in biological environments.
For instance, recent studies have employed 5-aminopyrazoles as precursors to pyrazolo[1,5-a]pyrimidines, demonstrating the scaffold’s adaptability in generating fused heterocycles. The methyl ester group in the compound further enables facile derivatization, positioning it as a versatile building block for high-throughput medicinal chemistry campaigns.
Properties
IUPAC Name |
methyl 2-amino-3-(4-methylpyrazol-1-yl)propanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-6-3-10-11(4-6)5-7(9)8(12)13-2;;/h3-4,7H,5,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNSLJLDGYIWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C(=O)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with methyl 2-amino-3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications:
Recent studies have indicated that compounds related to methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride exhibit promising activity as inhibitors of human neuronal nitric oxide synthase (hnNOS). These inhibitors are being researched for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The selective inhibition of hnNOS can reduce neuroinflammation and neuronal damage associated with these conditions .
Anticancer Activity:
Compounds derived from pyrazole scaffolds, including this compound, have shown anticancer properties. Research has demonstrated that modifications to the pyrazole ring can enhance the compound's efficacy against various cancer cell lines. The structure-activity relationship studies indicate that specific substitutions on the pyrazole moiety can lead to increased potency against cancer cells .
Organic Synthesis
Building Block for Complex Molecules:
this compound serves as a versatile intermediate in organic synthesis. Its amino and ester functional groups enable it to participate in various reactions, such as coupling reactions and modifications to create more complex structures. This versatility makes it a valuable building block for synthesizing pharmaceuticals and agrochemicals .
Case Studies
Case Study 1: hnNOS Inhibition
A study focused on synthesizing a series of compounds based on the pyrazole structure demonstrated that derivatives of this compound exhibited significant inhibition of hnNOS activity. The lead compound showed an IC50 value in the nanomolar range, indicating strong potency. This research highlights the potential for developing new therapeutics targeting neurodegenerative diseases .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with derivatives of this compound revealed a dose-dependent response, with some derivatives showing over 70% inhibition of cell proliferation at low micromolar concentrations. These findings support further investigation into the mechanism of action and potential clinical applications of these compounds in oncology .
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antiproliferative effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural attributes of the target compound and its analogs:
Key Observations:
- Pyrazole vs. Phenyl Backbone : The target compound’s pyrazole ring (4-methyl) offers distinct electronic and steric profiles compared to phenyl derivatives. For instance, the 4-nitrophenyl group in introduces strong electron-withdrawing effects, altering reactivity in reduction or nucleophilic substitution reactions.
- Salt Form: Dihydrochloride salts (target and ) exhibit higher aqueous solubility than mono-hydrochloride () or free-base forms (). The dual chloride ions facilitate stronger ionic interactions in crystallization, as noted in hydrogen-bonding studies .
Physicochemical Properties
Notes:
Biological Activity
Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₃Cl₂N₃O₂
- Molecular Weight : 220.11 g/mol
- CAS Number : 1235242-43-1
The compound features a pyrazole ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties. The presence of the amino group enhances its potential as a bioactive agent.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that the compound inhibits the proliferation of breast cancer cells (MCF-7) with an IC₅₀ value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial activity. In a study assessing its effects against Gram-positive and Gram-negative bacteria, it exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, showing promise as a potential antimicrobial agent . This activity is attributed to the structural features of the pyrazole moiety, which enhances membrane permeability.
Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines in vitro. Specifically, it has been shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies have elucidated critical insights into how modifications of the pyrazole ring and side chains influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 4 | Increases anticancer potency due to enhanced receptor binding |
| Amino group addition | Enhances solubility and bioavailability |
| Alkyl chain length | Modulates lipophilicity, affecting membrane permeability |
These findings suggest that careful structural modifications can optimize the pharmacological profile of this compound.
Case Studies
-
Case Study on Anticancer Efficacy :
A study involving the administration of this compound in mice bearing xenograft tumors demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction through caspase activation pathways . -
Case Study on Anti-inflammatory Mechanism :
In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a notable decrease in paw edema and inflammatory markers, supporting its role as an anti-inflammatory agent .
Q & A
Basic Research Question
- NMR Spectroscopy : Confirm proton environments, especially the pyrazole ring (δ 7.5–8.5 ppm) and methyl ester (δ 3.6–3.8 ppm).
- X-ray Diffraction (XRD) : Resolve crystal structure using SHELXL for refinement, particularly to verify dihydrochloride salt formation .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to detect impurities from incomplete salt formation .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
The dihydrochloride salt is hygroscopic; stability studies should include:
- Thermogravimetric Analysis (TGA) : Assess dehydration or decomposition at elevated temperatures.
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity under controlled humidity.
- Long-term storage : Use desiccants (silica gel) at –20°C in airtight containers to prevent hydrolysis .
What hydrogen-bonding patterns dominate its crystal packing, and how do they affect physicochemical properties?
Advanced Research Question
Graph set analysis (Etter’s formalism) of XRD data reveals N–H···Cl and O–H···Cl interactions between the ammonium/chloride ions and pyrazole rings. These patterns influence solubility, melting point, and stability. For example, strong N–H···Cl networks reduce hygroscopicity but may lower solubility in polar solvents .
How can researchers resolve contradictions in reported solubility or reactivity data?
Advanced Research Question
Discrepancies often arise from:
- Purity variations : Use orthogonal methods (HPLC, LC-MS) to confirm ≥95% purity .
- Synthetic route differences : Compare outcomes from alternative pathways (e.g., esterification before/after pyrazole coupling) .
- Crystallographic polymorphism : Screen multiple crystal forms via solvent-mediated recrystallization .
What computational methods predict its intermolecular interactions in supramolecular assemblies?
Advanced Research Question
- Density Functional Theory (DFT) : Model hydrogen-bond strengths and charge distribution.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
- Crystal Structure Prediction (CSP) : Tools like Mercury (CSD) leverage Etter’s rules to forecast packing motifs .
How can stereoisomers or regioisomers of this compound be differentiated?
Advanced Research Question
- Chiral Chromatography : Use cellulose-based columns to resolve enantiomers (if applicable).
- 2D NMR (NOESY/ROESY) : Identify spatial proximity between protons (e.g., pyrazole vs. ester groups).
- Single-Crystal XRD : Unambiguously assign stereochemistry .
What role does this compound play in designing supramolecular catalysts or coordination complexes?
Advanced Research Question
The pyrazole moiety acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), enabling coordination polymers. The ester group can be hydrolyzed to a carboxylic acid for further functionalization. Applications include catalytic frameworks or metal-organic frameworks (MOFs) with tunable porosity .
How can researchers derivatize this compound for structure-activity relationship (SAR) studies?
Advanced Research Question
- Ester Hydrolysis : Convert methyl ester to carboxylic acid under basic conditions for coupling reactions.
- Pyrazole Modification : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Salt Metathesis : Exchange dihydrochloride with other counterions (e.g., sulfate) to modulate solubility .
What precautions are necessary when handling this compound in hygroscopic environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
